5'-Bromo-2'-methoxy-3'-methylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2’-methoxy-3’-methylacetophenone is an organic compound with the molecular formula C10H11BrO2 It is a derivative of acetophenone, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-methoxy-3’-methylacetophenone typically involves the bromination of 2’-methoxy-3’-methylacetophenone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of 5’-Bromo-2’-methoxy-3’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’-methoxy-3’-methylacetophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Major Products:
Wissenschaftliche Forschungsanwendungen
5’-Bromo-2’-methoxy-3’-methylacetophenone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-Bromo-2’-methoxy-3’-methylacetophenone involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . This property is exploited in biochemical assays to study enzyme activity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3’-methoxyacetophenone: Similar in structure but lacks the methyl group at the 3’ position.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: 5’-Bromo-2’-methoxy-3’-methylacetophenone is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. The methyl group further enhances its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C10H11BrO2 |
---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(2)12)10(6)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
ZAZQJFFSCADKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.